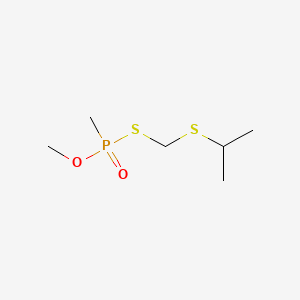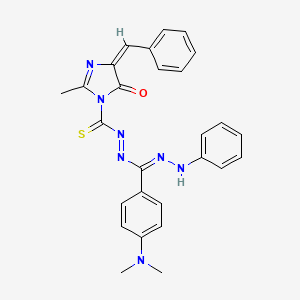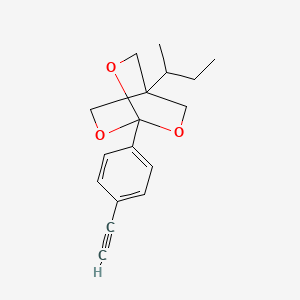
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is a chemical compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and structural complexity. The compound has a molecular formula of C15H12O3 and a molecular weight of 240.258 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[b,d]pyran-6-ones involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation. The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at elevated temperatures .
Industrial Production Methods
the synthetic routes involving transition-metal-catalyzed C–H bond activation are promising for scalable production due to their efficiency and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, particularly in the presence of strong oxidizing or reducing agents .
Common Reagents and Conditions
Common reagents used in the reactions of dibenzo[b,d]pyran-6-ones include quinones, aryl ketone O-acetyl oximes, and transition-metal catalysts such as Rh(III) . The reaction conditions often involve elevated temperatures and specific solvents like methanol .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Rh(III)-catalyzed synthesis can yield various substituted dibenzo[b,d]pyran-6-ones .
Wissenschaftliche Forschungsanwendungen
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran has several scientific research applications due to its structural complexity and biological activity. It is used in:
Wirkmechanismus
The mechanism of action of 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound is known to undergo C–H activation and C–C bond cleavage, facilitated by transition-metal catalysts like Rh(III) . This mechanism is crucial for its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dihydroxydibenzo[b,d]pyran-6-one: Known for its biological activity and structural similarity.
3-Hydroxydibenzo[b,d]pyran-6-one: Another compound with similar structural features and biological properties.
6H-2-Chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid: Exhibits high hypolipidemic activity.
Uniqueness
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83359-48-2 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
6-methylbenzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
FDLSYTBZTBKFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















